Copper chloride oxide, hydrate

Descripción general

Descripción

Copper chloride oxide, hydrate is an inorganic compound that combines copper, chlorine, and oxygen with water molecules integrated into its structure. This compound is known for its distinctive blue-green color and is commonly used in various chemical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper chloride oxide, hydrate can be synthesized through several methods:

- Copper(II) oxide reacts with hydrochloric acid to form copper(II) chloride, which can then be hydrated to form the hydrate. The reaction is as follows:

Reaction of Copper(II) Oxide with Hydrochloric Acid: CuO+2HCl→CuCl2+H2O

Chlorination of Copper: Copper metal can be chlorinated in the presence of water to form this compound. This method is often used industrially.

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of copper in a controlled environment. The process ensures the formation of the desired hydrate by maintaining specific temperature and humidity conditions.

Análisis De Reacciones Químicas

Copper chloride oxide, hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.

Reduction: It can be reduced to metallic copper using reducing agents like hydrogen gas.

Substitution: It can react with other halides to form different copper halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or chlorine gas.

Reduction: Requires a reducing agent like hydrogen gas or carbon monoxide.

Substitution: Involves halide salts like sodium chloride or potassium bromide.

Major Products Formed:

Oxidation: Copper(II) oxide and chlorine gas.

Reduction: Metallic copper and water.

Substitution: Copper halides and water.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide

Copper chloride oxide is widely used as a fungicide in agriculture. It is effective against various plant diseases caused by fungi and is particularly utilized in the treatment of crops such as tomatoes, grapes, and olives. The mode of action involves the disruption of enzyme systems in pathogens.

| Crop | Common Diseases | Dosage (ml/acre) | Dilution in Water (liters) |

|---|---|---|---|

| Banana | Leaf spot, Fruit Rot | 1000 | 300-400 |

| Grapes | Downy mildew | 1000 | 300-400 |

| Tomatoes | Early blight, Late blight | 1000 | 300-400 |

| Citrus | Canker, Foot Rot | 1000 | 300-400 |

The effectiveness of copper chloride oxide as a fungicide is attributed to its multi-site activity against pathogens. Studies have shown that it can significantly reduce disease incidence in treated crops .

Catalytic Applications

Co-Catalyst in Organic Synthesis

Copper chloride oxide plays a crucial role as a co-catalyst in various organic synthesis reactions. One notable application is in the Wacker process, where it helps convert ethylene to acetaldehyde. The reaction involves the reduction and re-oxidation of palladium chloride, with copper chloride facilitating the regeneration of palladium .

Chlorination Reactions

Additionally, copper chloride oxide is involved in chlorination reactions of aromatic hydrocarbons and carbonyl compounds. It can catalyze the formation of chlorinated products under specific conditions, making it valuable in synthetic organic chemistry .

Industrial Applications

Production of Chlorine

In industrial settings, copper chloride oxide serves as a catalyst in processes that produce chlorine gas through oxychlorination reactions. For example, it is used in the Deacon process to convert hydrochloric acid and oxygen into chlorine .

Pigment Production

Copper chloride oxide is also utilized as a pigment in various applications due to its vibrant color properties. It can be found in ceramics and glassmaking industries where specific color effects are desired .

Case Study 1: Efficacy as a Fungicide

A field trial conducted on tomato crops treated with copper chloride oxide showed a 30% reduction in late blight incidence compared to untreated controls. The trial used a dosage of 1000 ml/acre , demonstrating significant efficacy against fungal pathogens.

Case Study 2: Catalytic Performance

In a study examining the Wacker process using copper chloride oxide as a co-catalyst, researchers found that the presence of this compound increased the yield of acetaldehyde by 20% , highlighting its importance in enhancing reaction efficiency.

Mecanismo De Acción

Copper chloride oxide, hydrate can be compared with other copper compounds such as:

Copper(II) Chloride: Similar in composition but lacks the oxygen component.

Copper(II) Oxide: Contains copper and oxygen but no chlorine.

Copper(I) Chloride: Contains copper in a lower oxidation state and lacks the oxygen component.

Uniqueness: this compound is unique due to its combination of copper, chlorine, and oxygen, along with its hydrated form. This combination imparts distinct chemical properties that are not found in other copper compounds.

Comparación Con Compuestos Similares

- Copper(II) Chloride

- Copper(II) Oxide

- Copper(I) Chloride

Actividad Biológica

Copper chloride oxide, hydrate (CuCl₂·xH₂O) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential applications in various fields, supported by relevant research findings and case studies.

Copper chloride oxide is often synthesized through the reaction of copper oxide with hydrochloric acid or through the chlorination of copper sulfide. The hydrated form typically contains varying amounts of water, which can influence its biological activity. The general formula for the hydrated compound is represented as CuCl₂·2H₂O or CuCl₂·H₂O depending on the degree of hydration.

Antimicrobial Activity

Antimicrobial Properties

Research has demonstrated that copper compounds, including copper chloride oxide, exhibit potent antimicrobial activity against a range of pathogens. A study highlighted the efficacy of copper oxide nanoparticles (CuO NPs), which showed significant antibacterial effects against Gram-negative and Gram-positive bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 128 µg/mL for bacterial pathogens and 160 µg/mL for fungal pathogens .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 128 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

| Fungal Pathogens | 160 µg/mL |

Mechanism of Action

The antimicrobial action of copper compounds is attributed to their ability to generate reactive oxygen species (ROS), which damage cellular components such as DNA, proteins, and lipids. Additionally, copper ions can disrupt microbial membranes leading to cell lysis .

Cytotoxicity and Genotoxicity

While copper chloride oxide exhibits antimicrobial properties, it also poses potential cytotoxic effects. Studies have indicated that exposure to copper chloride can lead to chromosomal aberrations in plant cells, suggesting genotoxicity. For instance, research conducted on onion cells demonstrated that concentrations above 0.95 mg/L could inhibit the metabolic activity of denitrifying bacteria by 50% .

Case Studies

- Agricultural Applications : Copper chloride oxide has been used as a fungicide in agriculture. Its effectiveness against various plant pathogens has made it a common choice for crop protection strategies. The compound's role in integrated pest management systems has been documented, particularly in controlling fungal diseases in crops .

- Environmental Impact : The presence of copper compounds in irrigation water has raised concerns regarding their impact on soil and aquatic ecosystems. Studies have shown that even low concentrations can adversely affect microbial communities essential for nutrient cycling .

- Biomedical Research : Recent advancements in nanotechnology have led to the development of copper oxide nanoparticles for potential therapeutic applications. Their ability to target cancer cells while sparing healthy cells is currently under investigation, showcasing the dual nature of copper compounds as both beneficial and harmful agents depending on concentration and exposure duration .

Propiedades

IUPAC Name |

dicopper;dichloride;trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2Cu.3H2O/h2*1H;;;3*1H2/q;;2*+2;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOSXJRGXIJOHG-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

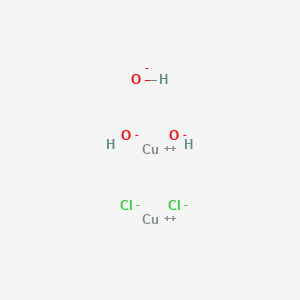

[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Cu2H3O3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332-40-7 | |

| Record name | Copper oxychloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper chloride oxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.